Product packaging for Einecs 280-892-8(Cat. No.:CAS No. 83803-74-1)

Einecs 280-892-8

Cat. No.: B12705092
CAS No.: 83803-74-1
M. Wt: 325.79 g/mol
InChI Key: HWIKQCOVDUIELT-UHFFFAOYSA-N
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Description

Einecs 280-892-8, with the chemical name 6-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)1H-benzotriazole-5-carboxamide monohydrochloride, is a specialized organic compound available for research and development purposes . This molecule features a benzotriazole core substituted with a methoxy group and a carboxamide linker connected to a 1-methylpyrrolidinylmethyl moiety, and is supplied as a monohydrochloride salt. Its structure suggests potential for diverse scientific investigations. Key molecular descriptors include a calculated LogP (cLogP) of 0.693, indicating moderate lipophilicity, and a polar surface area of approximately 83.14 Ų . With two hydrogen bond donors and seven hydrogen bond acceptors, this compound presents interesting physicochemical properties for research into structure-activity relationships, molecular interactions, or as a building block in synthetic chemistry. Researchers can utilize this chemical strictly for in vitro or non-clinical studies in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please handle this substance with appropriate safety precautions. Refer to the relevant safety data sheets for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20ClN5O2 B12705092 Einecs 280-892-8 CAS No. 83803-74-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

83803-74-1

Molecular Formula

C14H20ClN5O2

Molecular Weight

325.79 g/mol

IUPAC Name

6-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C14H19N5O2.ClH/c1-19-5-3-4-9(19)8-15-14(20)10-6-11-12(17-18-16-11)7-13(10)21-2;/h6-7,9H,3-5,8H2,1-2H3,(H,15,20)(H,16,17,18);1H

InChI Key

HWIKQCOVDUIELT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CNC(=O)C2=CC3=C(C=C2OC)N=NN3.Cl

Origin of Product

United States

Historical Context of Research on 2 Methoxy 4 Methylphenol

The scientific journey of 2-Methoxy-4-methylphenol (B1669609) began with its identification as a natural product. It was discovered as a constituent of beechwood tar and in the essential oils of plants such as ylang-ylang and jasmine. chemdad.com Early research focused on its isolation and characterization from these natural sources.

Initial methods for its preparation included the methylation of homopyrocatechin using dimethyl sulfate (B86663) and an alkali, as well as the hydrogenation of vanillin (B372448). chemdad.comchemicalbook.com These early synthetic routes were pivotal in making the compound more accessible for further study beyond its natural availability. The recognition of its distinct smoky, sweet, and spicy aroma also led to its early use in the flavor and fragrance industries. chemdad.comventos.com

Interactive Data Table: Key Historical Milestones

Milestone Description Supporting Evidence
Natural Occurence Identified as a component of beechwood tar and various essential oils. chemdad.com
Early Synthesis Prepared through methods like methylation of homopyrocatechin and hydrogenation of vanillin. chemdad.comchemicalbook.com
Early Applications Utilized in flavors and fragrances due to its characteristic aroma. chemdad.comventos.com

Significance in Contemporary Chemical and Biological Sciences

In modern science, 2-Methoxy-4-methylphenol (B1669609) holds considerable importance, stemming from its diverse applications and biological activities.

In the realm of chemical sciences , it serves as a crucial intermediate in various synthetic processes. It is a key precursor in the industrial production of vanillin (B372448) and its derivatives. ontosight.aiacs.org The compound is also utilized in the synthesis of renewable bis(cyanate) esters, which are employed in the formulation of high-performance resins and coatings. chemicalbook.com Its antioxidant properties make it a valuable additive in materials science to enhance the durability and stability of polymers. chemimpex.com

From a biological sciences perspective, 2-Methoxy-4-methylphenol exhibits a range of significant activities. Its antioxidant and antimicrobial properties are well-documented, leading to its use in the development of pharmaceuticals and as a preservative in food and cosmetics. chemimpex.comontosight.ai Research has highlighted its role as a major anti-inflammatory compound found in bamboo vinegar. chemicalbook.com Furthermore, it has been identified as a potent insect repellent, particularly against the tsetse fly, which has implications for controlling the spread of diseases like trypanosomiasis in cattle. researchgate.net

Interactive Data Table: Contemporary Significance

Field Significance Research Findings
Chemical Sciences Intermediate for vanillin synthesis. Used in cobalt-catalyzed aerobic oxidation to produce vanillin with high yields. acs.org
Monomer for polymer synthesis. Employed in the preparation of renewable bis(cyanate) ester resins. chemicalbook.com
Biological Sciences Antioxidant and antimicrobial agent. Utilized in food preservation and pharmaceutical formulations. chemimpex.comontosight.ai
Anti-inflammatory properties. Identified as a major anti-inflammatory component of bamboo vinegar. chemicalbook.com
Insect repellent. Found to be a synthetic repellent for the tsetse fly. researchgate.net

Scope of Academic Inquiry into 2 Methoxy 4 Methylphenol

Synthesis and Structural Elucidation of Schiff Base Derivatives

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond (azomethine group). They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.netsemanticscholar.org The synthesis of Schiff bases derived from precursors structurally similar to 2-methoxy-4-methylphenol, such as vanillin, has been well-documented. researchgate.netatlantis-press.com For instance, the reaction of 3-methoxy-4-carboxymethylbenzaldehyde with 2-amino-4-methylphenol (B1222752) yields a Schiff base, demonstrating a common synthetic route. mdpi.org

The general synthesis involves stirring the reactants, often in a solvent like ethanol (B145695) or even water, for a period ranging from minutes to several hours. researchgate.netmdpi.org The pH may be adjusted to facilitate the reaction. mdpi.org

Structural elucidation of these synthesized Schiff bases relies on a suite of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is crucial for identifying the formation of the imine group (-C=N-). Studies show a characteristic absorption band for the imine group in the region of 1590-1626 cm⁻¹. researchgate.netmdpi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to identify the proton of the imine group, which appears as a characteristic singlet signal. atlantis-press.com For example, one study identified this signal at a chemical shift of 8.42 ppm. atlantis-press.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method confirms the molecular weight of the product. A single peak in the chromatogram with a corresponding molecular ion peak (m/z) in the mass spectrum indicates the formation of the desired pure compound. atlantis-press.com

Physical Properties: The melting point, color, and solubility of the resulting crystalline solid are also determined to characterize the final product. researchgate.net

Table 1: Spectroscopic Data for a Representative Schiff Base Derivative This table is based on data from derivatives of structurally similar compounds like vanillin.

Analytical Method Observed Feature Typical Value/Region Reference
FTIR Imine Group (C=N) Stretch 1590-1626 cm⁻¹ researchgate.netmdpi.org
¹H-NMR Imine Proton (CH=N) Signal ~8.42 ppm (singlet) atlantis-press.com
GC-MS Molecular Ion Peak (M⁺) Corresponds to product's MW atlantis-press.com

Development of Bis(cyanate) Esters and Polymer Precursors

2-methoxy-4-methylphenol (creosol) is a valuable renewable resource for the synthesis of high-performance thermosetting resins, specifically through the development of bis(cyanate) esters. These esters serve as precursors to polycyanurate networks, which are known for their high thermal stability.

The synthesis is a multi-step process. First, bisphenols are prepared by the condensation of creosol with various aldehydes, such as formaldehyde, acetaldehyde, and propionaldehyde. These bisphenols are then reacted with cyanogen (B1215507) bromide in the presence of a base like triethylamine (B128534) to form the corresponding bis(cyanate) esters.

The resulting cyanate (B1221674) ester monomers have been thoroughly characterized using infrared spectroscopy, ¹H and ¹³C NMR, and single crystal X-ray diffraction. These materials are crystalline solids with melting points that vary based on the bridging aldehyde used in the initial step. Upon curing at elevated temperatures (e.g., 250–300 °C), these monomers polymerize to form rigid, void-free thermosetting resins. These resins exhibit high glass transition temperatures (Tg) and thermal stability up to 400 °C.

Table 2: Properties of Cured Polycyanurate Resins Derived from Creosol

Property Value Range
Glass Transition Temperature (Tg), Dry 219 to 248 °C
Glass Transition Temperature (Tg), Wet 174 to 193 °C
Water Uptake (96h, 85°C immersion) 2.05–3.21%
Char Yield (in N₂) 27 to 35%
Char Yield (in Air) 8 to 11%

Gas Phase Studies of Protonated Methoxy-phenolic Ions and Dissociation Pathways

The behavior of protonated ions in the gas phase is critical for understanding their potential atmospheric fate and for analytical applications such as mass spectrometry. Due to its volatility, 2-methoxy-4-methylphenol can interact with atmospheric water to form protonated ions. acs.orgresearchgate.net The unimolecular dissociation of protonated creosol has been investigated using tandem mass spectrometry, with theoretical calculations (Density Functional Theory) employed to map the reaction pathways. acs.org

The primary dissociation pathway for protonated 2-methoxy-4-methylphenol involves a sequence of events:

Methanol (B129727) Loss: The ion first undergoes the loss of a neutral methanol (CH₃OH) molecule. acs.orgresearchgate.net

Decarbonylation: This is followed by a ring contraction and the subsequent loss of carbon monoxide (CO). acs.orgresearchgate.net

Final Product: The major dissociation product resulting from this pathway is the stable cyclopentadienyl (B1206354) ion. acs.orgresearchgate.net

This common pathway highlights a fundamental fragmentation mechanism for protonated methoxy-phenolic compounds in the gas phase. acs.org

Aromatic Substitution Reactions for Novel Methoxyphenol Analogues

The aromatic ring of 2-methoxy-4-methylphenol is highly activated towards electrophilic aromatic substitution. This is due to the strong electron-donating effects of both the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, which direct incoming electrophiles primarily to the ortho and para positions relative to themselves. libretexts.orguci.edu This high reactivity allows for the synthesis of a wide variety of novel analogues.

A key example of such a reaction is the Friedel-Crafts alkylation of p-cresol (B1678582) (4-methylphenol), a structurally similar compound. msu.edualmerja.com In a similar fashion, 2-methoxy-4-methylphenol can undergo alkylation to introduce new functional groups onto the ring. Other electrophilic aromatic substitution reactions applicable to such activated phenols include:

Halogenation: Reaction with halogens like bromine or chlorine. These reactions on highly activated rings like phenols can be so rapid that they are sometimes difficult to control. libretexts.org

Nitration: Introduction of a nitro group (-NO₂).

Carboxylation: The Kolbe-Schmidt reaction, which involves the reaction of a phenolate (B1203915) ion with carbon dioxide (a weak electrophile), can be used to introduce a carboxylic acid group, typically at the ortho position to the hydroxyl group. libretexts.orgmsu.edu

These reactions provide robust pathways for modifying the core structure of 2-methoxy-4-methylphenol to create novel analogues with tailored properties.

Reaction Kinetics with Atmospheric Species (e.g., Chlorine Atoms)

The atmospheric lifetime and reactivity of volatile organic compounds like 2-methoxy-4-methylphenol are determined by their reaction rates with atmospheric oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl). The reaction kinetics of 2-methoxy-4-methylphenol with chlorine atoms have been studied in simulation chambers at ambient temperature (295 K) and pressure (1 bar). acs.orgresearchgate.net

This research represents the first determination of the rate coefficient for the gas-phase reaction of 2-methoxy-4-methylphenol with chlorine atoms. acs.orgnih.gov The reactivity of this compound is influenced by its substituents; the electron-donating methoxy and hydroxyl groups make the aromatic ring susceptible to attack by electrophilic species like the chlorine atom. acs.org The measured rate coefficient is significantly high, indicating a rapid reaction. For comparison, the reaction rate with the hydroxyl radical, another key atmospheric oxidant, has also been determined. researchgate.net

Table 3: Gas-Phase Reaction Rate Coefficients for 2-Methoxy-4-methylphenol

Atmospheric Species Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Experimental Conditions Reference
Chlorine Atom (Cl) (3.35 ± 0.68) × 10⁻¹⁰ 295 ± 2 K, 1 bar acs.orgresearchgate.netnih.gov
Hydroxyl Radical (OH) (9.45 ± 0.59) × 10⁻¹¹ 294 ± 2 K, 1 atm researchgate.net

Investigations into Biological Activities Non Clinical Focus

Antimicrobial Efficacy and Associated Mechanisms

Thymoquinone has demonstrated significant antimicrobial properties against a wide spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, fungi, and viruses. researchgate.net Its efficacy is observed even against multi-drug resistant (MDR) strains. researchgate.net

The antimicrobial action of Thymoquinone involves several mechanisms. It has been shown to inhibit the growth of certain pathogenic bacteria and prevent the formation of biofilms, which are crucial for bacterial virulence. researchgate.net For instance, TQ has been observed to inhibit bacterial adhesion by 39%-54% at half its minimum inhibitory concentration (MIC), and by 61%-81% at twice its MIC. researchgate.net Studies on Escherichia coli suggest that TQ may impede ATP synthase activity, thereby disrupting bacterial energy metabolism. researchgate.net

The bactericidal and inhibitory concentrations of Thymoquinone vary depending on the microbial species. Notably, Gram-positive bacteria, such as Staphylococcus aureus, have shown high susceptibility to TQ. nih.gov In contrast, Gram-negative bacteria generally exhibit less susceptibility. nih.gov

Table 1: Antimicrobial Activity of Thymoquinone (TQ) Against Various Pathogens

PathogenActivity TypeConcentration (µg/mL)Reference
Staphylococcus aureusMIC3 nih.gov
Staphylococcus aureusMBC6 nih.gov
Gram-negative bacteriaMIC Range200 - 1600 nih.gov
Gram-negative bacteriaMBC Range200 - 1600 nih.gov
Methicillin-resistant S. aureus (MRSA)MIC Range8 - 16 europa.eu
Drug-resistant mycobacteriaMIC0.25 europa.eu
Human pathogenic bacteria (7 of 11 tested)MIC Range8 - 32 silae.it
Human pathogenic bacteria (7 of 11 tested)MBC Range8 - 64 silae.it

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antioxidant Potential and Radical Scavenging Properties

Thymoquinone is recognized for its potent antioxidant capabilities, primarily through its ability to scavenge free radicals and reduce oxidative stress. ekb.egfrontiersin.org However, its antioxidant activity is nuanced. The oxidized form, Thymoquinone, has a relatively low antioxidant activity, whereas its reduced form, thymohydroquinone, is a powerful radical scavenger. ajol.info It is thought that the mitochondrial respiratory chain in cells plays a significant role in converting TQ to its more antioxidative hydroquinone (B1673460) form. ajol.info

Research has shown that Thymoquinone is a strong scavenger of hydrogen peroxide and hydroxyl radicals and is effective at inhibiting lipid peroxidation. ekb.egfrontiersin.org One study found that TQ inhibited lipid peroxidation by 79.5% and the peroxidation of β-carotene by 73.58%. frontiersin.org Conversely, its scavenging activity against DPPH and ABTS radicals is less potent. frontiersin.org

Table 2: Radical Scavenging Activity of Thymoquinone (TQ)

Radical SpeciesScavenging Efficacy (IC50 in µg/mL)Reference
Hydrogen Peroxide11.0 ± 0.57 frontiersin.org
Hydroxyl Radical26.3 ± 0.59 frontiersin.org
DPPH Radical125.65 ± 0.76 frontiersin.org
ABTS Radical332.5 ± 14.39 frontiersin.org
Superoxide AnionInhibition ability less than 50% frontiersin.org

IC50: The concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Anti-Inflammatory Effects and Molecular Pathways

Thymoquinone exhibits significant anti-inflammatory properties by modulating various molecular pathways. researchgate.net Its effects are largely attributed to the inhibition of pro-inflammatory mediators and signaling pathways. mdpi.comacgpubs.org TQ has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.comoup.com

The molecular mechanisms underlying its anti-inflammatory action include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. mdpi.comacgpubs.org By downregulating these pathways, Thymoquinone effectively suppresses the production of inflammatory molecules. Furthermore, it has been noted to activate the Nrf2-ARE pathway, which is involved in the antioxidant response. mdpi.com

Entomological Interactions and Repellent Activities

Thymoquinone has been identified as a compound with notable insecticidal properties. silae.it It is a component of essential oils from plants like incense cedar and has been shown to be toxic to adult mosquitoes. nih.gov A study evaluating its toxicity against the mosquito species Culex quinquefasciatus determined its LD50 (the lethal dose required to kill 50% of the test population) to be 7.51 μg/mg. nih.gov

Research suggests that Thymoquinone and related compounds may function through a different mode of action than many currently used commercial insecticides, which could make them valuable for managing insecticide resistance. acgpubs.org While many essential oils are known for their repellent activities, specific data on the repellent efficacy of isolated Thymoquinone is less detailed, though it is suggested that it may serve as a natural repellent. silae.itoup.com

Plant Physiology Modulation and Phytotoxic Effects

Thymoquinone also exerts significant effects on plant physiology, including phytotoxic effects on dividing cells. ekb.eg Studies have shown that TQ can inhibit seed germination and induce cell death in the root tips of various plants. At a concentration of 0.2 mg/mL, Thymoquinone completely inhibited the germination of wheat seeds. ekb.eg

In plant cells, TQ treatment has been observed to cause anti-mitotic activity and changes associated with cell death, such as nuclear fragmentation, shrinkage of the plasma membrane, and degradation of cell walls. ekb.eg Conversely, Thymoquinone has also shown a protective role in plants under certain stress conditions. It can alleviate cadmium-induced stress in lentil seedlings by reducing oxidative stress markers like malondialdehyde (MDA) and hydrogen peroxide (H2O2), and by enhancing the activities of antioxidant enzymes. nih.gov This suggests that TQ's role in plant physiology can be both regulatory and phytotoxic, depending on the context and concentration.

Cellular and Biochemical Pathway Studies

Thymoquinone influences a variety of cellular and biochemical pathways, which underlies its diverse biological activities. It is known to modulate pathways critical for cell survival, proliferation, and death. mdpi.com In cancer cell models, TQ has been shown to alter key metabolic pathways, including the TCA cycle, amino acid metabolism, and nucleotide metabolism. mdpi.com

Key signaling pathways affected by Thymoquinone include the PI3K/AKT pathway, which it can inhibit, and the p53 signaling pathway. nih.gov By modulating these and other pathways like JNK and STAT3, TQ can arrest the cell cycle, induce apoptosis (programmed cell death), and inhibit cell proliferation. nih.govresearchgate.net

A significant aspect of Thymoquinone's anti-inflammatory action is its ability to inhibit cyclooxygenase (COX) enzymes. europa.eu Both COX-1 and COX-2 are involved in the inflammatory process through the synthesis of prostaglandins. molbase.com In vitro studies have demonstrated that Thymoquinone and its related compounds possess significant inhibitory activity against both COX isoforms. europa.eu

Thymohydroquinone and Thymoquinone itself have shown strong inhibitory effects on COX-2, with IC50 values of 0.1 µM and 0.3 µM, respectively. europa.eu In a mouse model of allergic airway inflammation, TQ treatment was found to attenuate inflammation by inhibiting COX-2 protein expression and the production of prostaglandin (B15479496) D2 (PGD2). molbase.com

Investigations into Mesenchymal Stem Cell Responses

Direct research on the effects of 2-Methylpyrrolidine Hydrochloride (Einecs 280-892-8) on mesenchymal stem cells (MSCs) is not available in the current scientific literature. However, studies on the related compound N-methyl-2-pyrrolidone (NMP) have shown that it can influence MSC differentiation.

One study reported that NMP enhances the osteogenic effects of bone morphogenetic protein-2 (BMP-2). uzh.ch In the presence of suboptimal doses of BMP-2, NMP guided adult human mesenchymal stem cells toward an osteogenic lineage. uzh.ch This suggests that NMP acts as an enhancer of BMP-2's activity, potentially by increasing the kinase activity of the BMP receptor complex. uzh.ch

It is important to note that these findings are for N-methyl-2-pyrrolidone and not for 2-Methylpyrrolidine Hydrochloride. The structural differences between these molecules, specifically the presence of a carbonyl group in NMP and its absence in 2-Methylpyrrolidine, could lead to significant differences in their biological activities.

Neural Cell Differentiation and Neurometabolic Studies

There is a lack of specific studies investigating the direct impact of 2-Methylpyrrolidine Hydrochloride on neural cell differentiation and neurometabolic processes. The available research primarily focuses on broader applications of pyrrolidine (B122466) derivatives in neuroscience.

Pyrrolidine derivatives are recognized as important building blocks in the synthesis of compounds targeting the central nervous system. chemimpex.com Some derivatives have been explored for their potential role in modulating enzymatic pathways involved in neurotransmitter regulation, which could be relevant to neurological disorders. smolecule.com The chiral nature of many of these compounds is considered a key factor in their selective interactions with biological targets. smolecule.com

While these general applications exist for the broader class of pyrrolidine compounds, specific data on how 2-Methylpyrrolidine Hydrochloride influences neural stem cell differentiation or neurometabolic pathways is not documented in the reviewed literature.

Analytical Methodologies for Characterization and Quantification in Research Contexts

Chromatographic Techniques and Advancements

Chromatographic methods are fundamental for separating Camphene (B42988) from complex matrices, such as essential oils or reaction mixtures, enabling its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

While Gas Chromatography is more common for volatile compounds like Camphene, High-Performance Liquid Chromatography (HPLC) can be utilized, particularly for samples that are not suitable for direct GC analysis or when derivatization is employed. Reverse-phase (RP) HPLC methods are often applied for the separation of terpenes. For analogous compounds, such as other organic acids and esters, RP-HPLC methods using columns like Newcrom R1 with a mobile phase of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for mass spectrometry compatibility) have been developed. sielc.comsielc.com These methods are scalable and can be adapted for the preparative separation of impurities. sielc.comsielc.com

A typical HPLC setup for a related compound is detailed below:

ParameterValue
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
Detection UV, Mass Spectrometry (MS)
Application Quantification, Impurity Isolation

This table is illustrative of a method for a related compound and may be adapted for Camphene analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) in Structural Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of Camphene. charite.de Its volatility and thermal stability make it an ideal candidate for GC separation, while MS (B15284909) provides definitive structural identification based on its mass spectrum.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-35ms). The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. pharmacyjournal.info As Camphene elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization), and the resulting fragments are detected. pharmacyjournal.info The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum of Camphene typically shows characteristic peaks that are compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) Mass Spectral database, for positive identification. pharmacyjournal.info GC-MS is extensively used to identify Camphene in natural extracts from various sources. charite.de

GC-MS ParameterTypical Value/ConditionReference
Instrument CE GC 8000 top MSMD 8000 Fyson jocpr.com
Column Db 35 ms (10 m x 0.5 mm, 0.25 mm film thickness) jocpr.com
Carrier Gas Helium pharmacyjournal.info
Flow Rate 1 ml/min pharmacyjournal.info
Injection Mode Split (e.g., 10:1 or 1:50) pharmacyjournal.infojocpr.com
Oven Program Initial temp 100-110°C, ramped to 280°C pharmacyjournal.info
Ionization Voltage 70 eV pharmacyjournal.info
Mass Range 45-450 m/z pharmacyjournal.info

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of Camphene by probing the interaction of the molecule with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected IR Absorption Bands for Camphene:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3070C-H Stretch=CH₂ (alkene)
2850-2960C-H StretchC-H (alkane)
~1650C=C StretchAlkene
~1450C-H BendCH₂/CH₃
~890C-H Bend=CH₂ (out-of-plane)

This table is based on general spectroscopic principles for the known structure of Camphene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like Camphene.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Camphene, the ¹H NMR spectrum would show distinct signals for the protons of the methylene (B1212753) (=CH₂) group, the protons on the bicyclic ring structure, and the protons of the two methyl (CH₃) groups. libretexts.org The chemical shifts (δ) are influenced by the local electronic environment. libretexts.org The integration of the peak areas corresponds to the number of protons giving rise to the signal. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. The Camphene molecule has 10 carbon atoms, and due to its asymmetry, it is expected to show 10 distinct signals in its ¹³C NMR spectrum. Key signals would include those for the two carbons of the exocyclic double bond (one quaternary and one methylene), the two gem-dimethyl carbons, and the various carbons of the norbornane (B1196662) skeleton.

Compound NameEINECS NumberCAS Number
Camphene201-234-879-92-5
3,3-Dimethyl-2-methylene-norcamphaneN/A79-92-5
Acetonitrile200-835-275-05-8
Formic acid200-579-164-18-6
Phosphoric acid231-633-27664-38-2
Helium231-168-57440-59-7
Toluene203-625-9108-88-3
Benzene200-753-771-43-2
Dichloroethane203-458-1107-06-2
Dichloromethane200-838-975-09-2
4,4′-diamino-3′3′-dimethyldiphenyl methaneN/A838-88-0
2,2′-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride214-449-31107-00-2
Cobalt(II) chloride231-589-47646-79-9

X-ray Diffraction Analysis of Derivatives and Crystal Structures

The crystal structure of N-acetyl-L-cysteine (NAC) has been determined by single-crystal X-ray diffraction. koreascience.kr One study identified a triclinic crystal system with the space group P1. koreascience.kr More recently, a new orthorhombic polymorph (form II) of NAC was discovered, crystallizing in the P212121 space group. rsc.orgresearchgate.net The existence of polymorphism highlights how different crystallization conditions can lead to different three-dimensional arrangements of the molecules, which in turn can affect physical properties such as solubility and stability. In both polymorphs, hydrogen bonding plays a crucial role in the crystal packing. rsc.org

Similarly, the absolute structure of N-acetylcysteine amide (NACA), another derivative, has been determined by single-crystal X-ray diffraction. google.com This analysis provided definitive confirmation of the molecule's bond connectivity and absolute stereochemistry. google.com Such detailed structural information is invaluable for understanding structure-activity relationships.

The study of such derivatives demonstrates how XRD analysis can elucidate the three-dimensional arrangement of atoms, bond lengths, and bond angles. This information is fundamental for understanding the physical and chemical properties of these molecules.

Table 1: Crystallographic Data for N-acetyl-L-cysteine (NAC) Polymorphs

Parameter Form I (Triclinic) koreascience.kr Form II (Orthorhombic) rsc.org
Crystal System Triclinic Orthorhombic
Space Group P1 P212121
a (Å) 7.04(3) -
b (Å) 5.14(2) -
c (Å) 8.25(3) -
α (°) 106(2) 90
β (°) 51(1) 90
γ (°) 124(2) 90

| Molecules per unit cell (Z) | 1 | - |

Tandem Mass Spectrometry for Unimolecular Dissociation Studies

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation, allowing for the detailed study of the fragmentation pathways of a selected precursor ion. The unimolecular dissociation of ions in the gas phase provides a fingerprint of the molecule's structure. For NACET, which is an ester of N-acetylcysteine, the fragmentation patterns can be inferred from studies on closely related molecules.

The fragmentation of esters in mass spectrometry typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For NACET, this would include the loss of the ethoxy group (-OCH2CH3). Studies on the methyl ester of N-acetylcysteine have examined its gas-phase fragmentation reactions. acs.orgresearchgate.net These studies have identified several key fragmentation pathways, including losses of water and other small neutral molecules.

Research on other N-acetylcysteine derivatives, such as conjugates with valproic acid, has shown that a characteristic product ion at m/z 130 is formed. This ion results from the cleavage of the thioether bond, highlighting a common fragmentation pathway for these types of molecules. The study of the unimolecular dissociation of protonated homocysteine sulfinyl radical ions also provides insights into the fragmentation of sulfur-containing amino acid derivatives, where dominant pathways include the loss of water from the protonated sulfinyl radical moiety. nih.gov

For arginine ethyl ester, a different amino acid ester, tandem mass spectrometry reveals a unique fragmentation pattern involving the initial loss of the guanidine (B92328) group, followed by further fragmentation of the remaining structure. nih.gov This illustrates how the specific functional groups of the amino acid and the nature of the ester influence the dissociation pathways.

Table 2: Predicted Major Fragmentation Pathways for Protonated NACET ([M+H]+)

Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss Description
192.2 164.1 C2H4 Loss of ethylene (B1197577) from the ethyl ester group.
192.2 146.1 C2H5OH Loss of ethanol (B145695) from the ester.
192.2 130.1 C2H5O2 Cleavage of the thioether bond (inferred from NAC conjugates).

Chemometric Approaches in Complex Mixture Analysis (e.g., Food Science)

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. pan.olsztyn.plugm.ac.id In food science, where matrices are inherently complex, chemometrics is a valuable tool for classification, quantification, and authentication. ugm.ac.idmdpi.com While specific applications of chemometrics for the analysis of NACET in food are not detailed in the provided search results, the methodologies are highly applicable.

The analysis of amino acids and their derivatives in complex mixtures, such as veterinary drugs or biological samples, has been successfully achieved using chemometric techniques applied to spectroscopic data. arxiv.org Methods like Independent Component Analysis (ICA) have been used to recover the concentrations and individual spectra of components in a mixture with minimal error. arxiv.org

In the context of food analysis, chemometrics is often coupled with analytical techniques like chromatography and spectroscopy. For example, the analysis of volatile thiols in beverages like Chinese liquor (Baijiu) utilizes liquid chromatography-mass spectrometry, with the resulting complex datasets being analyzed using principal component analysis (PCA). frontiersin.orgnih.govresearchgate.net PCA can help to differentiate samples based on their thiol profiles, identifying key compounds that distinguish different aroma types. researchgate.net Similarly, amino acid profiling combined with chemometric analysis has proven to be an effective tool for discriminating between different types of marine-derived peptide powders and detecting adulteration. mdpi.com

Given that NACET is a thiol-containing amino acid derivative, these chemometric strategies could be readily adapted for its analysis in complex food matrices. For instance, if NACET were used as a food supplement, chemometric analysis of spectroscopic or chromatographic data could be used to quantify its concentration, ensure quality control, and detect its presence in complex food products.

Environmental and Ecological Research Dimensions

Atmospheric Chemistry and Fate of Related Phenolic Compounds

While specific atmospheric chemistry data for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid is limited, insights can be drawn from related compounds. For instance, the calculated atmospheric photo-oxidation half-life for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a larger molecule that degrades into the subject acid, is approximately 3 hours via reaction with hydroxyl radicals. oecd.org This suggests that related phenolic compounds are susceptible to atmospheric degradation.

Another related compound, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Metilox®), is known to undergo photodegradation in water. researchgate.net Phenolic compounds in the atmosphere are generally expected to react with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3), leading to their transformation and removal from the gas phase. The bulky tert-butyl groups on the phenolic ring of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid may influence reaction rates compared to simpler phenols, but degradation is still anticipated. The degradation products in the atmosphere would likely result from the oxidation of the aromatic ring and the propionic acid side chain.

Roles in Natural Product Chemistry and Biogenic Emissions

Current scientific literature indicates that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid is not a naturally occurring metabolite. hmdb.ca It is a synthetic compound, and its presence in the environment is linked to human industrial activity. researchgate.netacs.org The compound is a known degradation product of larger, commercially used synthetic phenolic antioxidants, such as Irganox 1010. researchgate.net

Studies have identified 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid in indoor dust, suggesting its release from consumer products containing these antioxidants. researchgate.net However, there is no evidence to suggest that it is produced through biological processes in plants, microorganisms, or animals. Consequently, there are no known biogenic emission sources for this compound. Its environmental occurrence is exclusively of anthropogenic origin.

Biodegradation Pathways and Environmental Persistence

The environmental persistence and biodegradation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid have been the subject of several studies. Research indicates that this compound is notably resistant to biodegradation. oecd.org

In a modified MITI (Ministry of International Trade and Industry) test conducted on a related ester, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, two primary metabolites were identified: 1-octadecanol and 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid. oecd.org While the parent ester showed some level of biodegradation (21-39%), the resulting 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid metabolite was found to be not biodegradable under the test conditions. oecd.org

Similarly, a mesocosm study on methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Metilox®) confirmed its hydrolysis to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (Metilox® acid), which was found to be persistent. researchgate.net The stability of this acid metabolite raises concerns about its potential for accumulation in the environment. oecd.org Its detection in human urine further underscores its persistence and potential for bioaccumulation. acs.orgnih.gov

Table of Degradation Studies:

Parent CompoundStudy TypeKey FindingsReference
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateModified MITI Test (OECD TG 301C)Parent compound showed 21-39% biodegradation. The metabolite, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, was not biodegraded. oecd.org
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Metilox®)Pond Mesocosm StudyHydrolyzes to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, which is persistent in the aquatic environment. researchgate.net

Advanced Applications and Future Research Directions

Material Science Innovations (Resins, Coatings, Composites)

The distinct, bulky bicyclic structure of IBOA is a key factor in its utility in material science. atamanchemicals.com When polymerized, this structure results in polymers with a high glass transition temperature (Tg), which contributes to the hardness, thermal resistance, and chemical resistance of the final product. atamanchemicals.comglobalgrowthinsights.com As a monofunctional monomer, it minimizes excessive cross-linking, which allows for a combination of hardness and resiliency, along with good flexibility and impact resistance. atamanchemicals.com

Resins and Coatings: IBOA is widely used as a reactive diluent in UV/EB curable resins and coatings. chemicalbook.comsfdchem.com Its inclusion in formulations for coatings on substrates like metal, wood, and plastics enhances hardness, durability, adhesion, and gloss. chemicalbook.com It is particularly suitable for high-solid paints and coatings where low volatile organic compound (VOC) content is desired. atamanchemicals.com Research has demonstrated that using IBOA as an active diluent can significantly improve the adhesion, impact resistance, abrasion resistance, and weather resistance of radiation-cured coatings. chemicalbook.com Furthermore, it offers good transparency and optical properties, making it useful for protective coatings on optical discs and in the manufacturing of optical instruments. chemicalbook.comsfdchem.com

Composites: In the realm of composites, IBOA's properties are leveraged to enhance material performance. For instance, it has been used in the development of dental resin composites, where it can act as a viscosity improver and reduce polymerization shrinkage. foreverest.net Research into resin composites for dental applications has explored using the related Isobornyl methacrylate (B99206) (IBOMA) as a diluent to reduce volumetric shrinkage and increase the longevity of restorations. scielo.br Additionally, IBOA and its derivatives are used in creating bio-inspired composite reinforcement architectures through advanced manufacturing techniques like 3D printing. Microcapsules for self-healing cementitious materials have been fabricated with shells made from bio-based acrylates, including IBOA, demonstrating its role in innovative construction materials. researchgate.net

Table 1: Impact of Isobornyl Acrylate (B77674) (IBOA) on Material Properties

Property Enhancement Provided by IBOA Application Area Citation
Hardness Increases surface hardness due to high Tg Coatings, Resins atamanchemicals.comchemicalbook.com
Flexibility Improves flexibility by minimizing cross-linking Coatings, Inks atamanchemicals.com
Adhesion Enhances bonding to various substrates (metals, plastics) Adhesives, Coatings foreverest.netsfdchem.com
Thermal Resistance Increases the glass transition temperature (Tg) of polymers High-Performance Coatings atamanchemicals.com
Chemical Resistance Provides excellent resistance to acids, alkalis, and corrosion Industrial Coatings foreverest.netsfdchem.com
Low Shrinkage Reduces volume shrinkage during polymerization Dental Composites, 3D Printing foreverest.net
Viscosity Reduction Acts as a reactive diluent to lower formulation viscosity UV/EB Curable Systems chemicalbook.compolymerinnovationblog.com

Catalysis in Advanced Organic Transformations

While Isobornyl acrylate is more commonly a substrate or monomer in catalyzed reactions rather than a catalyst itself, it plays a crucial role in advanced polymerization techniques. Its polymerization is often initiated by free radicals generated through various means, including photocatalysis. atamanchemicals.comresearchgate.net

Recent research has focused on visible-light-driven photocatalysis to initiate the polymerization of IBOA. researchgate.net This approach is seen as more sustainable than traditional UV-light initiation, which can cause undesirable side reactions. researchgate.net Studies have explored the use of novel organic photocatalysts, such as BODIPY derivatives, to efficiently catalyze the photopolymerization of IBOA under visible light exposure. researchgate.net The kinetics of such reactions, including polymerization rate and conversion efficiency under different light intensities, are active areas of investigation. researchgate.net

Furthermore, the synthesis of IBOA itself can be achieved through catalytic processes. One method involves the reaction of camphene (B42988) and acrylic acid over a solid acid catalyst. researchgate.net Research has optimized these reaction conditions—including temperature, catalyst dosage, and reactant molar ratios—to maximize the yield of high-purity Isobornyl acrylate. researchgate.net Photocatalytic methods are also being developed to prepare IBOA from camphene and acrylic acid, offering a milder and more efficient reaction pathway. google.com

Research in Flavors and Aromas: Sensory Chemistry and Perception

The direct application of Isobornyl acrylate in flavors and aromas is not its primary use, as acrylates can be irritants. atamanchemicals.comthegoodscentscompany.com Information from fragrance and flavor databases explicitly states that Isobornyl acrylate is not recommended for fragrance or flavor use. thegoodscentscompany.com

However, the isobornyl chemical family, specifically derivatives like Isobornyl acetate (B1210297) and Isobornyl isobutyrate, are widely used in the flavor and fragrance industry. valuates.comthegoodscentscompany.com Isobornyl acetate, for example, possesses a refreshing, pine-like aroma and is used in soaps, detergents, and air fresheners. valuates.com Isobornyl isobutyrate is described as having a balsamic, herbal, and woody odor. thegoodscentscompany.com

Research into the sensory properties of the isobornyl moiety is ongoing. While IBOA itself is not used for scent, its chemical precursors and related esters are significant in the creation of specific aroma profiles. The connection of IBOA to sensory chemistry is more indirect, often arising in toxicological contexts, such as studies on allergic contact dermatitis where cross-reactivity with fragrance components like sesquiterpene lactones has been investigated. jiaci.orgresearchgate.net

Intermediary Roles in Specialty Chemical Synthesis

Isobornyl acrylate serves as a valuable intermediate in the synthesis of a variety of specialty chemicals and polymers. sfdchem.combarentz-na.com Its reactive acrylate group and stable bicyclic structure make it a versatile building block. atamanchemicals.com

One of the key applications is in the preparation of block copolymers through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). atamanchemicals.com For example, it can be copolymerized with other monomers, such as n-butyl acrylate, to create polymers with tailored properties. atamanchemicals.com It is also used to manufacture high-Tg thermoplastic acrylic resins, which exhibit high hardness, alcohol resistance, and heat resistance. chemicalbook.com

The synthesis of other specialty chemicals can also start from IBOA. It is listed as an intermediate for pharmaceuticals and can be used to prepare resin additives. sfdchem.combarentz-na.com The synthesis of IBOA itself can be achieved through several routes, including the esterification of isoborneol (B83184) with acryloyl chloride or via transesterification reactions, highlighting its place in multi-step chemical production chains. chemicalbook.comrsc.org

Biofuel Precursors and Lignocellulosic Biomass Conversion Research

Isobornyl acrylate is linked to biomass conversion research primarily because its precursor, isoborneol, can be derived from natural and renewable resources like terpenes. valuemarketresearch.comrsc.org Camphene, a key raw material for producing isoborneol, is a natural renewable resource. google.com This has led to the development of "bio-based" Isobornyl acrylate and its methacrylate counterpart (IBOMA). globalgrowthinsights.comgoogle.com

Research is actively exploring the use of these bio-based monomers to create more sustainable polymers and reduce reliance on petrochemical feedstocks. google.comresearchgate.net For example, studies have focused on the emulsion polymerization of bio-based IBOMA, often in combination with other bio-based monomers like 2-octyl acrylate, to produce waterborne coatings with a high percentage of renewable content. researchgate.net These efforts aim to develop environmentally friendly binders for coatings and other materials. researchgate.net

The broader context of this research is the conversion of lignocellulosic biomass—abundant, non-edible plant matter—into valuable chemicals and biofuels. medcraveonline.comrsc.org While IBOA is not a direct biofuel precursor, the drive to produce its chemical feedstocks (like isoborneol and acrylic acid) from biomass sources such as glucose, glycerol, or other products of lignocellulose breakdown is a significant area of green chemistry research. researchgate.netacs.orgacs.org For instance, a patent describes a method for preparing biologically derived isobornyl (meth)acrylate from camphene, positioning it as a way to add value to natural resources. google.com

Q & A

Q. Q1. How should researchers design reproducible experiments involving Einecs 280-892-8?

Methodological Answer:

  • Experimental Protocol: Follow standardized guidelines for chemical experimentation, such as documenting materials (suppliers, purity), conditions (temperature, solvents), and equipment calibration. Include control groups to validate results .
  • Reproducibility: Adhere to the Beilstein Journal of Organic Chemistry’s requirements: describe methods in sufficient detail to enable replication, and use supplementary files for extensive datasets .

Q. Q2. What strategies are effective for conducting a literature review on this compound?

Methodological Answer:

  • Database Selection: Prioritize academic databases (e.g., Web of Science, PubMed) over general search engines. Use keywords like “this compound,” “synthesis,” and “analytical characterization” .
  • Critical Evaluation: Exclude outdated studies (pre-2010) and non-peer-reviewed sources. Focus on articles that provide raw data or validate methodologies .

Q. Q3. How can researchers confirm the purity and identity of this compound in experimental settings?

Methodological Answer:

  • Analytical Techniques: Use HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification. Cross-reference results with published spectra for known compounds .
  • Documentation: Report deviations from literature protocols, such as unexpected peaks in chromatograms, and justify their relevance .

Advanced Research Questions

Q. Q4. How should researchers resolve contradictions in published data on this compound’s physicochemical properties?

Methodological Answer:

  • Data Triangulation: Compare conflicting results using multiple techniques (e.g., DSC for melting point vs. computational predictions). Validate findings via independent replication .
  • Error Analysis: Quantify uncertainties in instrumentation (e.g., ±0.1°C for thermal analysis) and statistically assess significance using t-tests or ANOVA .

Q. Q5. What advanced methodologies optimize the synthesis of this compound for high-yield applications?

Methodological Answer:

  • Design of Experiments (DOE): Use factorial design to test variables (e.g., catalyst concentration, reaction time). Analyze interactions via response surface methodology .
  • In-Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction intermediates and adjust conditions dynamically .

Q. Q6. How can computational modeling enhance understanding of this compound’s reactivity?

Methodological Answer:

  • Quantum Mechanics: Perform DFT calculations to predict reaction pathways and transition states. Validate with experimental kinetic data .
  • Molecular Dynamics (MD): Simulate solvation effects or crystal packing using force fields like OPLS-AA. Compare with XRD data for solid-state structures .

Q. Q7. What protocols ensure robust analysis of this compound’s stability under varying environmental conditions?

Methodological Answer:

  • Accelerated Aging Studies: Expose samples to elevated temperatures/humidity and monitor degradation via LC-MS. Use Arrhenius models to extrapolate shelf-life .
  • Real-Time Monitoring: Deploy IoT-enabled sensors for continuous data collection in controlled environments (e.g., pH, light exposure) .

Methodological Frameworks

  • Statistical Validation: Consult statisticians to design power analyses and avoid Type I/II errors. Use tools like R or Python for multivariate regression .
  • Ethical Replication: Share raw data and code in open repositories (e.g., Zenodo) to facilitate independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.